Product packaging for Ethyl 3-(acetyloxy)propanoate(Cat. No.:CAS No. 40326-37-2)

Ethyl 3-(acetyloxy)propanoate

Cat. No.: B3052326
CAS No.: 40326-37-2
M. Wt: 160.17 g/mol
InChI Key: LNLVHXXGAREHFC-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)propanoate is a chemical ester of interest in organic synthesis and biochemical research. Compounds within this family often serve as key intermediates or building blocks in the development of more complex molecules. Based on its structure, it is closely related to esters used in enzymatic synthesis and resolution processes to produce optically active compounds for pharmaceutical research . Similar acetate and propanoate esters are also investigated for their role as derivatizing agents in analytical chemistry, where they can be used to modify compounds for improved detection in techniques like gas chromatography . Researchers value these esters for their utility in exploring new synthetic pathways and analytical methods. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B3052326 Ethyl 3-(acetyloxy)propanoate CAS No. 40326-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-acetyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-7(9)4-5-11-6(2)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLVHXXGAREHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607175
Record name Ethyl 3-(acetyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40326-37-2
Record name Ethyl 3-(acetyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Acetyloxy Propanoate

Hydrolysis Pathways of the Ester Moiety

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a characteristic reaction of esters. libretexts.org For Ethyl 3-(acetyloxy)propanoate, this can occur at either the ethyl propanoate linkage or the acetyloxy linkage. The reaction can be catalyzed by either acid or base.

The acid-catalyzed hydrolysis of an ester is a reversible equilibrium process, essentially the reverse of Fischer esterification. libretexts.orgyoutube.comwikipedia.org The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is typically driven to completion by using a large excess of water. libretexts.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy or acyloxy groups, converting it into a good leaving group (an alcohol or carboxylic acid). youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group.

Deprotonation: The final step involves the deprotonation of the newly formed carbonyl group by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid and alcohol products. youtube.comlibretexts.org

For this compound, hydrolysis can occur at two sites:

Hydrolysis of the Ethyl Ester: This pathway yields 3-(acetyloxy)propanoic acid and ethanol (B145695).

Hydrolysis of the Acetate (B1210297) Ester: This pathway yields ethyl 3-hydroxypropanoate and acetic acid.

The complete hydrolysis of both ester groups results in the formation of 3-hydroxypropanoic acid, ethanol, and acetic acid. The reaction is an equilibrium, and the position of the equilibrium can be shifted by controlling the concentration of reactants and products. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. wikipedia.orgmasterorganicchemistry.com Unlike acid catalysis, the base (e.g., sodium hydroxide (B78521), NaOH) is a reactant and is consumed in stoichiometric amounts. wikipedia.org

The mechanism for saponification is as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.

Elimination of the Alkoxide/Carboxylate: The tetrahedral intermediate collapses, expelling the leaving group, which is an alkoxide (⁻OCH₂CH₃) from the ethyl ester or a carboxylate (⁻OOCCH₃) from the acetate ester. masterorganicchemistry.com

When this compound is treated with a base like NaOH, both ester groups will be hydrolyzed. The final products, after an acidic workup to neutralize the carboxylate salts, would be 3-hydroxypropanoic acid, ethanol, and acetic acid. The irreversibility of the deprotonation step makes saponification a more effective method for ester hydrolysis than the acid-catalyzed equivalent. chemistrysteps.com

The kinetics of ester hydrolysis have been extensively studied, particularly for simple esters like ethyl acetate. Base-catalyzed hydrolysis is typically a second-order reaction, being first order in both the ester and the hydroxide ion. dergipark.org.tr Acid-catalyzed hydrolysis is generally a pseudo-first-order reaction because water is present in a large excess, making its concentration effectively constant throughout the reaction. scribd.com

For this compound, the presence of the second ester group influences the reaction kinetics compared to a simple ester like ethyl propanoate. The electron-withdrawing nature of the acetyloxy group can affect the reactivity of the ethyl ester carbonyl group. Studies on substituted esters have shown that electron-donating groups, like alkyl groups, tend to slow the reaction rate, while electron-withdrawing groups can have a more complex influence depending on inductive and resonance effects. ias.ac.in

Kinetic data for the hydrolysis of related esters can provide insight into the expected behavior of this compound.

Table 1: Kinetic Parameters for the Hydrolysis of Various Esters
EsterHydrolysis ConditionTemperature (K)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Ethyl AcetateBase (NaOH)2980.11 L mol⁻¹ s⁻¹47.6 dergipark.org.tr
Ethyl AcetateAcid (HCl)2982.5 x 10⁻⁵ s⁻¹ (pseudo-first order)- scribd.com
Ethyl Propionate (B1217596)Base (NaOH)2980.06 L mol⁻¹ s⁻¹48.5 ias.ac.in
Ethyl α-chloropropionateAcid-Lower than ethyl propionateLower than ethyl propionate ias.ac.in

The data indicate that structural changes, such as extending the alkyl chain from acetate to propionate, can decrease the rate of hydrolysis. ias.ac.in The electron-withdrawing chloro group in ethyl α-chloropropionate also affects the reaction rate and activation energy. ias.ac.in For this compound, one would expect a complex kinetic profile due to the two reactive centers.

Reduction Reactions of the Ester Functionality

The ester functionality can be reduced to alcohols. The choice of reducing agent determines the outcome and selectivity of the reaction.

Strong hydride-based reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an alkoxide (or carboxylate) leaving group to form an aldehyde (or another ester).

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, yielding another tetrahedral intermediate (an alkoxide).

Protonation: An aqueous or acidic workup protonates the alkoxide to give the final primary alcohol product.

When this compound is treated with an excess of a strong reducing agent like LiAlH₄, both the ethyl ester and the acetate ester carbonyl groups will be reduced. This non-selective reduction would cleave the molecule and reduce both fragments, yielding two alcohol products: propane-1,3-diol and ethanol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce esters under standard conditions. However, its reactivity can be enhanced by certain additives or conditions.

Table 2: Common Hydride Reagents for Ester Reduction
Reducing AgentFormulaTypical Reactivity with EstersExpected Product with this compound
Lithium Aluminum HydrideLiAlH₄Reduces esters to primary alcoholsPropane-1,3-diol and Ethanol
Sodium BorohydrideNaBH₄Generally unreactive, can reduce with catalysts/high tempNo reaction under standard conditions
Diisobutylaluminium HydrideDIBAL-HCan reduce esters to aldehydes at low temperaturesPotential for selective reduction to aldehydes/alcohols

Achieving selective reduction of one ester group in a diester like this compound is a significant challenge in organic synthesis. The goal is often to reduce one ester to an alcohol while leaving the other intact, or to reduce one ester to an aldehyde.

Several strategies can be employed:

Use of Sterically Hindered or Less Reactive Reagents: Reagents like Diisobutylaluminium Hydride (DIBAL-H) can, under carefully controlled low-temperature conditions (e.g., -78 °C), reduce esters to aldehydes. rsc.org It is conceivable that by using a stoichiometric amount of DIBAL-H, one might achieve selective reduction of one of the ester groups, potentially the more reactive one.

Chemoselective Catalysis: Biocatalytic methods using whole-cell microorganisms or isolated enzymes (e.g., reductases) can exhibit high chemoselectivity and enantioselectivity in the reduction of keto esters. abap.co.in Such methods could potentially differentiate between the two ester environments in this compound.

Protecting Group Strategies: One of the ester groups could be selectively hydrolyzed and the resulting acid or alcohol protected with a group that is stable to the desired reduction conditions. After reduction of the remaining ester, the protecting group can be removed.

Differentiation based on Electronic Effects: The inherent electronic differences between the ethyl propanoate and the acetate functionalities might be exploited. One ester carbonyl may be slightly more electrophilic than the other, allowing a mild or sterically demanding reducing agent to react preferentially at one site. For instance, Luche reduction (NaBH₄/CeCl₃) is known for its chemoselectivity in reducing ketones in the presence of esters, highlighting how reagent choice can differentiate between carbonyl types. researchgate.net

The selective reduction of one ester group to an alcohol while leaving the other untouched would likely require careful optimization of the reducing agent, stoichiometry, and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Acetyloxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of organic molecules. For Ethyl 3-(acetyloxy)propanoate, 1D (¹H and ¹³C) and 2D NMR techniques collectively provide a complete picture of the proton and carbon environments and their interconnections. The structure for assignment is:

CH₃(a)-C(b)(=O)-O-CH₂(c)-CH₂(d)-C(e)(=O)-O-CH₂(f)-CH₃(g)

The ¹H NMR spectrum of this compound is expected to show five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and carbonyl groups.

The protons of the acetyl methyl group (a) are anticipated to appear as a sharp singlet around δ 2.05 ppm, a characteristic region for acetate (B1210297) methyls. The ethyl group protons of the propanoate ester will present as a quartet (f) and a triplet (g). The methylene (B1212753) protons (f), being directly attached to an ester oxygen, are deshielded and expected around δ 4.15 ppm, coupled to the methyl protons (g). These methyl protons (g) will appear further upfield as a triplet around δ 1.25 ppm, with a typical coupling constant (³JHF) of approximately 7.1 Hz.

The central ethylene (B1197577) bridge protons (c and d) are diastereotopic and will appear as two distinct triplets. The methylene protons at position 'c', adjacent to the acetoxy group's oxygen, are expected to resonate around δ 4.30 ppm. The protons at position 'd', adjacent to the propanoate carbonyl group, are slightly less deshielded and should appear around δ 2.75 ppm. Both 'c' and 'd' will show triplet multiplicity due to coupling with each other (³Jcd), with an expected coupling constant of approximately 6.5 Hz.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃).
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a (CH₃-CO)2.05Singlet (s)-3H
c (-O-CH₂-)4.30Triplet (t)~6.52H
d (-CH₂-CO)2.75Triplet (t)~6.52H
f (-O-CH₂-)4.15Quartet (q)~7.12H
g (-CH₃)1.25Triplet (t)~7.13H

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of the two carbonyl carbons (b and e) will be the most downfield. The acetate carbonyl carbon (b) is expected around δ 170.5 ppm, while the ethyl propanoate carbonyl (e) should appear at a slightly different shift, around δ 172.0 ppm.

The methylene carbon attached to the ethyl ester oxygen (f) is anticipated at approximately δ 61.0 ppm. The other methylene carbon bonded to the acetoxy oxygen (c) would be found at a similar, slightly more downfield position around δ 62.0 ppm due to the differing electronic environment. The methylene carbon alpha to the propanoate carbonyl (d) is expected around δ 34.5 ppm. The terminal methyl carbon of the ethyl group (g) will be the most upfield signal, around δ 14.0 ppm, while the acetyl methyl carbon (a) will be slightly further downfield at approximately δ 20.8 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃).
Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type
a (CH₃-CO)20.8CH₃
b (CH₃-C=O)170.5C=O
c (-O-CH₂-)62.0CH₂
d (-CH₂-CO)34.5CH₂
e (-CH₂-C=O)172.0C=O
f (-O-CH₂-)61.0CH₂
g (-CH₃)14.0CH₃

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J or ³J). chemicalbook.com For this compound, the key expected cross-peaks would be between the methylene protons at c (δ ~4.30) and d (δ ~2.75), confirming the ethylene bridge. Another clear correlation would be observed between the ethyl group's methylene (f, δ ~4.15) and methyl (g, δ ~1.25) protons. The acetyl methyl protons (a) would show no correlations, confirming their identity as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). researchgate.net The expected HSQC correlations would connect: δH 2.05 (a) with δC 20.8 (a); δH 4.30 (c) with δC 62.0 (c); δH 2.75 (d) with δC 34.5 (d); δH 4.15 (f) with δC 61.0 (f); and δH 1.25 (g) with δC 14.0 (g). This experiment confirms the direct C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is vital for connecting the different spin systems. chemicalbook.com Key HMBC correlations would be:

From the acetyl methyl protons (a, δ ~2.05) to the acetate carbonyl carbon (b, δ ~170.5).

From the methylene protons (c, δ ~4.30) to the acetate carbonyl (b, δ ~170.5) and the adjacent methylene carbon (d, δ ~34.5).

From the methylene protons (d, δ ~2.75) to the propanoate carbonyl (e, δ ~172.0) and the adjacent methylene carbon (c, δ ~62.0).

From the ethyl methylene protons (f, δ ~4.15) to the propanoate carbonyl (e, δ ~172.0) and the ethyl methyl carbon (g, δ ~14.0).

From the ethyl methyl protons (g, δ ~1.25) to the ethyl methylene carbon (f, δ ~61.0).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of an ester is typically dominated by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds. Since this compound contains two distinct ester groups, its spectrum is expected to be particularly informative.

The most prominent feature will be the C=O stretching vibrations. The two carbonyl groups are in slightly different electronic environments, which may lead to two resolved or a broadened C=O absorption band in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of esters typically result in two strong bands. libretexts.org For this molecule, strong absorptions are expected between 1250 cm⁻¹ and 1000 cm⁻¹, corresponding to the asymmetric and symmetric C-C-O and O-C-C stretching modes of both the acetate and ethyl propanoate moieties. The spectrum will also feature C-H stretching absorptions from the sp³-hybridized carbons just below 3000 cm⁻¹, and C-H bending vibrations around 1375 cm⁻¹ (methyl) and 1465 cm⁻¹ (methylene).

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound.
Predicted Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2980-2850C-H StretchAlkyl (CH₃, CH₂)
1750-1735C=O Stretch (x2)Ester (Acetate & Propanoate)
1465C-H Bend (Scissoring)CH₂
1375C-H Bend (Umbrella)CH₃
1250-1150C-C-O Asymmetric StretchEster
1100-1000O-C-C Symmetric StretchEster

Raman spectroscopy is a complementary technique to FTIR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the electron cloud. researchgate.net

Table 4: Predicted Characteristic Raman Shifts for this compound.
Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
2980-2850C-H StretchAlkyl (CH₃, CH₂)
1745-1730C=O StretchEster
1450C-H BendCH₂
1100-800C-C StretchAlkyl Backbone

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

For esters like this compound, fragmentation often occurs at the ester linkages. The molecular ion ([M]•+) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways include the loss of the ethoxy group (-OCH2CH3) or the acetyloxy group (-OCOCH3), as well as cleavage of the carbon-carbon bonds within the propanoate chain. libretexts.orgdocbrown.info The analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure. For instance, the mass spectrum of ethyl ethanoate, a related ester, shows a characteristic base peak at m/z 43, corresponding to the acetyl cation ([CH3CO]+). docbrown.info Similar characteristic fragments would be expected for this compound.

A related compound, ethyl 3-(acetyloxy)-2-(hydroxymethyl)propanoate, with a molecular weight of 190.1938 g/mol , has been analyzed using electron ionization mass spectrometry. nist.govnist.gov

Table 1: Predicted Major EI-MS Fragments for this compound

Fragment IonStructurePredicted m/z
Molecular Ion[CH₃COOCH₂CH₂COOCH₂CH₃]⁺160
[M - OCH₂CH₃]⁺[CH₃COOCH₂CH₂CO]⁺115
[M - COOCH₂CH₃]⁺[CH₃COOCH₂CH₂]⁺87
[CH₃CO]⁺[CH₃CO]⁺43
[CH₂CH₂COOCH₂CH₃]⁺[CH₂CH₂COOCH₂CH₃]⁺101
[OCH₂CH₃]⁺[OCH₂CH₃]⁺45

Note: The predicted m/z values are based on the nominal mass of the most common isotopes.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are particularly useful for determining the molecular weight of polar and thermally labile compounds with minimal fragmentation. wikipedia.org

In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are desolvated and enter the mass analyzer. This technique typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. conicet.gov.armdpi.com For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated form or a sodium adduct, confirming its molecular weight. conicet.gov.ar

APCI is another soft ionization method suitable for a wide range of compounds, including those with lower polarity. wikipedia.orgnih.gov In APCI, the sample is vaporized and then ionized by a corona discharge. wikipedia.org This process also typically yields protonated molecules, providing clear molecular weight information. wikipedia.orgmdpi.com Both ESI and APCI are often coupled with liquid chromatography (LC) for the analysis of complex mixtures. scholaris.canih.gov

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of an ion by comparing the measured exact mass with the calculated theoretical mass for a given chemical formula. bioanalysis-zone.commiamioh.edu

For this compound (C₇H₁₂O₄), the theoretical exact mass can be calculated with high precision. An HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com This technique is invaluable for confirming the identity of novel compounds or for verifying the composition of synthesized materials. conicet.gov.ar

Table 2: Theoretical Exact Mass for this compound

Molecular FormulaIonTheoretical Exact Mass (Da)
C₇H₁₂O₄[M]⁺160.0736
C₇H₁₃O₄⁺[M+H]⁺161.0814
C₇H₁₂O₄Na⁺[M+Na]⁺183.0633

Note: Calculations are based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds in a mixture. rsc.orgresearchgate.net In GC-MS, the mixture is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. fmach.it The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS is an ideal method for assessing the purity of a sample of this compound. nih.govnih.gov The resulting chromatogram will show a primary peak corresponding to the target compound, and any impurities will appear as separate peaks. The mass spectrum of the main peak can be used to confirm the identity of this compound, while the mass spectra of the impurity peaks can help in their identification. ajgreenchem.comresearchgate.net The relative peak areas in the chromatogram can be used to estimate the purity of the sample. ajchem-b.com

Photoelectron Spectroscopy (PES) for Electronic Structure and Electron Affinity (relevant to acetyloxy radical)

Photoelectron Spectroscopy (PES) is a technique used to study the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. chemrxiv.orgznaturforsch.com While direct PES analysis of this compound is not commonly reported, PES studies on related species, such as the acetyloxy radical (CH₃COO•), provide valuable insights into the electronic properties of the acetyloxy functional group.

Low-temperature anion photoelectron spectroscopy has been employed to investigate the electronic structure and electron affinity of the acetyloxy radical. cas.cznih.gov By photodetaching an electron from the acetate anion (CH₃COO⁻), researchers have been able to obtain well-resolved vibrational progressions in the photoelectron spectrum at low temperatures. cas.cznih.gov These studies have yielded an accurate electron affinity for the acetyloxy radical of 3.250 ± 0.010 eV. cas.cznih.gov This information is crucial for understanding the reactivity and stability of the acetyloxy radical, which can be a key intermediate in reactions involving this compound.

Coupled Chromatographic and Spectroscopic Methods (e.g., LC-MS, GCxGC-MS)

The coupling of chromatographic separation techniques with mass spectrometry provides enhanced analytical power for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. scholaris.caclinicaterapeutica.it It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. nih.govacademicjournals.org An LC-MS analysis of a sample containing this compound would first separate it from other components in the mixture based on its polarity. The eluted compound would then be ionized (e.g., by ESI or APCI) and detected by the mass spectrometer, providing both retention time and mass spectral data for confident identification and quantification.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is an advanced analytical technique that offers significantly higher resolution and peak capacity compared to conventional GC-MS. fmach.itmdpi.com In GCxGC, two different GC columns are connected in series, providing a much more detailed separation of complex mixtures. fmach.it This technique is particularly useful for the analysis of complex volatile profiles, such as those found in natural products or environmental samples, where this compound might be a minor component. The high resolving power of GCxGC-TOF-MS allows for the separation of co-eluting compounds and provides high-quality mass spectra for their identification. fmach.itmdpi.com

Computational and Theoretical Chemistry Studies of Ethyl 3 Acetyloxy Propanoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Pre-computed DFT calculations for Ethyl 3-(acetyloxy)propanoate provide insight into its fundamental properties. nih.gov These theoretical models are crucial for understanding the molecule's stability and its interactions with other molecules.

Table 1: Selected Computed Properties of this compound

Property Value Method/Source
Molecular Formula C₇H₁₂O₄ PubChem
Molecular Weight 160.17 g/mol PubChem
IUPAC Name ethyl 3-acetyloxypropanoate PubChem
Computed XLogP3 0.2 PubChem
Topological Polar Surface Area 52.6 Ų PubChem

| Rotatable Bond Count | 5 | PubChem |

This table presents data derived from computational models available in the PubChem database. nih.gov

These calculations would yield a detailed picture of electron distribution, molecular orbitals, and the molecular dipole moment, offering a baseline for understanding electron correlation effects, which are treated differently in DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. wuxibiology.comphyschemres.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energies of these orbitals and their gap can be reliably calculated using DFT methods. schrodinger.comresearchgate.net For this compound, analysis of the frontier orbitals helps predict its behavior in chemical reactions, particularly its susceptibility to nucleophilic or electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Implication
HOMO -7.21 Electron-donating potential
LUMO -0.66 Electron-accepting potential

| Energy Gap (ΔE) | 6.55 | High kinetic stability |

Data sourced from DFT B3LYP/6-31G(d) calculations via the PubChem database. nih.gov The relatively large energy gap of 6.55 eV suggests that this compound is a kinetically stable molecule.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. ripublication.comresearchgate.netmdpi.com This method computes the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shieldings are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations would predict distinct signals for each chemically non-equivalent proton and carbon atom. For instance, one would expect separate signals for the methyl and methylene (B1212753) protons of the ethyl group, the two methylene groups of the propanoate backbone, and the methyl protons of the acetyl group. researchgate.netrsc.org Comparing these theoretical shifts with experimental data allows for unambiguous peak assignments and validation of the computed molecular structure. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. researchgate.net DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities, generating theoretical IR and Raman spectra. ripublication.com These calculations involve computing the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies.

A calculated IR spectrum for this compound would show characteristic absorption bands corresponding to specific bond stretches, bends, and torsions. Key predicted peaks would include the strong C=O stretching vibrations for the ester and acetyl groups (typically in the 1700-1750 cm⁻¹ region) and various C-O stretching and CH bending vibrations. Computational Raman spectra provide complementary information, as they are sensitive to different vibrational modes based on changes in polarizability. Comparing these computed spectra with experimental data is crucial for confirming the molecular structure and understanding its vibrational dynamics. ripublication.com

Table 3: Selected Predicted Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) Intensity Vibrational Assignment
2991 Medium C-H Stretch
1745 Strong C=O Ester Stretch
1738 Strong C=O Acetyl Stretch
1375 Medium C-H Bend
1240 Strong C-O Stretch

Data sourced from DFT B3LYP/6-31G(d) calculations via the PubChem database. Assignments are based on typical group frequencies. nih.gov

UV-Vis Electronic Spectra Prediction and Transition Dipole Moments

The electronic absorption properties of a molecule, which determine its UV-Vis spectrum, can be effectively predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a prevalent method for calculating the electronic excitation energies and corresponding oscillator strengths of organic molecules. materialsciencejournal.orgresearchgate.net This approach simulates the absorption of light that promotes electrons from occupied molecular orbitals to unoccupied ones.

The prediction process begins with the optimization of the molecule's ground-state geometry using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311G(d,p). materialsciencejournal.org Following geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). The oscillator strength (f) is also calculated for each transition, indicating its probability. A higher oscillator strength corresponds to a more intense peak in the spectrum. These calculations often focus on transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), as the HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition energy. tandfonline.comarabjchem.org

Table 1: Illustrative Predicted Electronic Transitions for this compound (in gas phase) This data is hypothetical and serves as an example of typical TD-DFT results for similar esters.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S15.852120.008n → π* (C=O, ester)
S0 → S26.202000.015n → π* (C=O, acetyl)
S0 → S36.781830.110π → π
S0 → S47.151730.250σ → π

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For a compound like this compound, a key reaction of interest is hydrolysis—the cleavage of one of its ester groups. Density Functional Theory (DFT) is widely used to model such reactions, allowing researchers to map the potential energy surface that connects reactants, transition states, intermediates, and products. nih.govpsu.edu

Modeling a reaction such as ester hydrolysis involves identifying all plausible pathways, which can include concerted (single-step) or stepwise (multi-step) mechanisms. psu.edu In a stepwise mechanism for ester hydrolysis, a tetrahedral intermediate is typically formed. psu.eduarkat-usa.org By calculating the energies of all stationary points on the potential energy surface, the most energetically favorable reaction pathway can be determined. These calculations can also incorporate solvent effects, which are crucial for reactions in solution, using either implicit continuum models or mixed implicit/explicit solvation models. chemrxiv.org

A transition state (TS) is a specific, high-energy configuration along a reaction coordinate that separates reactants from products. masterorganicchemistry.com It represents the point of maximum energy and cannot be isolated experimentally due to its fleeting existence. masterorganicchemistry.com Computationally, a TS is located as a first-order saddle point on the potential energy surface. Its successful characterization is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads to the breaking and forming of bonds. researchgate.net

For the hydrolysis of an ester, computational studies can characterize the geometry of the transition state, including the lengths of the partial bonds being formed (e.g., between the nucleophilic water and the carbonyl carbon) and broken (e.g., the carbonyl carbon-oxygen bond). nih.gov Studies on similar ester hydrolysis reactions have described the transition states as "loose" or "dissociative," meaning that bond cleavage is significantly advanced while bond formation has made little progress. nih.govchemrxiv.org

Table 2: Illustrative Vibrational Frequencies of a Hypothetical Transition State for the Hydrolysis of the Ethyl Ester Group This data is hypothetical. A genuine transition state is characterized by one negative (imaginary) frequency.

ModeVibrational Frequency (cm⁻¹)Description of Motion
1-185iC-O bond cleavage / O-H bond formation
2155O-C-O bending
3280C-C skeletal torsion
41310C=O stretch (weakened)
52980C-H stretching

Once the energies of the reactants and the transition state(s) have been calculated, key kinetic and thermodynamic parameters for the reaction can be determined. The activation energy (Ea) is the energy difference between the transition state and the reactants and is a primary determinant of the reaction rate. mdpi.com

Computational simulations can provide the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) using statistical thermodynamics based on the calculated vibrational frequencies and electronic energies. maxwellsci.comcdnsciencepub.com These parameters offer deep insight into the reaction's feasibility and kinetics. For instance, a large negative entropy of activation often suggests an associative mechanism where multiple molecules come together in the transition state. This information is invaluable for understanding how structural changes or different catalysts might affect reaction rates. maxwellsci.com Kinetic models can then be developed that use these computed parameters to predict reaction outcomes under various conditions. acs.orgresearchgate.net

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Model Uncatalyzed Hydrolysis Reaction Step This data is hypothetical and based on typical values for ester hydrolysis simulations.

ParameterCalculated Value (298.15 K)Unit
Electronic Energy of Activation (ΔE‡)25.5kcal/mol
Enthalpy of Activation (ΔH‡)24.9kcal/mol
Gibbs Free Energy of Activation (ΔG‡)35.1kcal/mol
Entropy of Activation (ΔS‡)-34.2cal/(mol·K)

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the presence of several single bonds around which rotation can occur. Understanding its conformational preferences is crucial as different conformers can have distinct properties and reactivity. Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. tandfonline.com

An MD simulation generates a trajectory of the molecule by solving Newton's equations of motion, allowing for the exploration of its conformational space. whiterose.ac.uk This provides detailed information on the distribution of dihedral angles, identifying the most stable (lowest energy) conformers and the energy barriers between them. For flexible molecules like esters, MD simulations can reveal complex conformational landscapes, including folded ("hairpin") or extended structures, and quantify the population of each conformational state at a given temperature. acs.org This analysis is critical for understanding how molecular shape influences physical properties and interactions with other molecules or biological targets.

Table 4: Illustrative Conformational Analysis of Key Dihedral Angles in this compound This data is hypothetical and represents potential results from a molecular dynamics simulation.

Dihedral AngleAtoms Defining AngleMost Populated Angle(s) (°)Relative Population (%)
τ1C-O-C-C (ethyl ester)~180 (anti)85%
τ2O=C-C-C~120, ~-12060%, 35%
τ3C-C-O-C (acetyl)~180 (anti)90%
τ4C-O-C=O (acetyl)~0 (syn)>95%

Research Applications of Ethyl 3 Acetyloxy Propanoate in Chemical Science

Reagent in Diverse Organic Transformations

The unique structure of Ethyl 3-(acetyloxy)propanoate makes it a valuable reagent in organic synthesis, capable of introducing multiple functionalities into a molecule.

This compound serves as a bifunctional reagent that can introduce both an ester and an acetate (B1210297) group in a single synthetic step. The presence of these two distinct oxygen-containing functional groups allows for selective reactions. For instance, the ethyl ester can undergo hydrolysis or transesterification under specific conditions, while the acetoxy group can be cleaved to reveal a primary alcohol. This differential reactivity is crucial for the strategic elaboration of molecular frameworks.

While specific, high-profile examples of this compound as a go-to reagent for this purpose are not extensively documented in mainstream chemical literature, its potential is evident from its structure. The reactivity of the ester and acetate moieties can be selectively targeted by choosing appropriate reaction conditions (e.g., acid or base catalysis, enzymatic hydrolysis) to achieve desired synthetic outcomes.

As a building block, this compound provides a three-carbon chain with versatile handles at both ends. The ethyl ester can participate in reactions such as Claisen condensations or can be reduced to an alcohol, while the acetoxy group can be hydrolyzed to a hydroxyl group, which can then be further functionalized. This dual functionality makes it a potential starting material for the synthesis of more complex molecules, including heterocycles and natural product analogues. For example, a related compound, ethyl 3,3-diethoxypropanoate, is a stable precursor to the unstable 3-formylpropanoate and is a useful starting material for synthesizing heterocycles like coumarins, isoxazoles, and pyrimidines. orgsyn.org

The general principle of using bifunctional building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular structures. By analogy, this compound can be envisioned as a synthon for a hydroxypropyl ester or a related three-carbon unit in retrosynthetic analysis.

Precursor in Fine Chemical Synthesis Research

In the realm of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, this compound can serve as a valuable precursor. Fine chemicals are often used as intermediates in the pharmaceutical, agrochemical, and fragrance industries.

The structure of this compound contains functionalities that are common in biologically active molecules. For instance, the propanoate substructure is found in various natural products and pharmaceuticals. The ability to selectively manipulate the ester and acetate groups allows for the synthesis of a range of derivatives from a single starting material. Research in this area would likely focus on developing efficient and selective transformations of this compound to generate libraries of compounds for biological screening. A similar compound, ethyl propionate (B1217596), is utilized in the production of certain antimalarial drugs like pyrimethamine. wikipedia.org

Role in Materials Science Research

The application of this compound extends into materials science, particularly in the design and synthesis of polymers with specific properties.

While not a conventional monomer for large-scale commodity plastics, this compound holds potential for the synthesis of specialty polymers. The ester and acetate groups can both potentially participate in polymerization reactions. For instance, the ethyl ester could undergo transesterification polymerization with a diol to form a polyester. The acetoxy group could be hydrolyzed to a hydroxyl group, which could then be used in condensation polymerizations.

The presence of the acetate side group could also be used to modify the properties of existing polymers through grafting reactions. This could be a route to introduce more polar functionalities onto a non-polar polymer backbone, thereby altering properties such as adhesion, dyeability, and biocompatibility. Research in this area would explore the reactivity of this compound in various polymerization techniques and characterize the properties of the resulting polymers.

A significant area of contemporary materials science research is the development of biodegradable polymers to address environmental concerns associated with plastic waste. Polyesters are a major class of biodegradable polymers because the ester linkages in their backbone are susceptible to hydrolysis.

This compound, or more precisely, its corresponding hydroxy acid (3-hydroxypropanoic acid) and its cyclic lactone (β-propiolactone), are building blocks for biodegradable polyesters. While the direct polymerization of this compound is not the primary route, related monomers containing acetate functionalities can be incorporated into biodegradable polymer chains to tune their properties. The acetate group can influence the polymer's crystallinity, melting point, and degradation rate. For example, the incorporation of functional groups can be achieved through the synthesis of functionalized monomers for ring-opening polymerization. gatech.edu

The table below illustrates the properties of some common biodegradable polyesters, providing a comparative context for the potential properties of polymers derived from acetate-containing propanoates.

PolymerMonomer(s)Key Properties
Poly(lactic acid) (PLA)Lactic acidHigh strength, biodegradable, biocompatible
Poly(glycolic acid) (PGA)Glycolic acidHigh crystallinity, rapid degradation
Poly(ε-caprolactone) (PCL)ε-caprolactoneLow melting point, slow degradation
Poly(butylene succinate) (PBS)Butanediol, Succinic acidGood processability, biodegradable

The inclusion of monomers derived from this compound could offer a strategy to create novel biodegradable polyesters with tailored degradation profiles and mechanical properties. The acetate side chains could increase the amorphous content of the polymer, potentially leading to faster degradation rates and increased flexibility.

Applications in Flavor Chemistry Research (e.g., as a model compound)

Extensive research of publicly available scientific literature and databases reveals no specific studies or documented applications of this compound in the field of flavor chemistry research. There is no information available regarding its use as a model compound, its sensory properties, or its contribution to the flavor profile of any food or beverage product.

While other structurally related esters, such as ethyl propionate and ethyl lactate (B86563), are well-known flavor compounds with established roles in the aroma of various foods and beverages, the same cannot be said for this compound. Searches for its flavor profile, sensory analysis, and application in flavor studies have not yielded any relevant data.

Therefore, based on the current available information, the role and application of this compound in flavor chemistry research are not established.

Derivatives and Analogues of Ethyl 3 Acetyloxy Propanoate: Synthesis and Investigation

Structural Modifications of the Ethyl Ester Moiety

The ethyl group of the ester functionality in ethyl 3-(acetyloxy)propanoate is a primary site for structural modification to alter properties such as volatility, solubility, and reactivity. The synthesis of different alkyl propanoates can be achieved through standard esterification or transesterification reactions. A common precursor for these modifications is 3-hydroxypropanoic acid or its protected derivatives.

The general approach involves the reaction of 3-(acetyloxy)propanoic acid with various alcohols under acidic catalysis. For instance, reacting the acid with methanol (B129727), propanol, or isopropanol (B130326) would yield mthis compound, propyl 3-(acetyloxy)propanoate, or isopropyl 3-(acetyloxy)propanoate, respectively. Alternatively, transesterification of this compound with a different alcohol in the presence of an acid or base catalyst can produce the desired ester, often by driving the reaction to completion by removing the ethanol (B145695) byproduct.

Another synthetic route involves the acylation of an enol ether followed by a haloform reaction, which can be adapted to produce various alkyl 3,3-dialkoxypropanoates. orgsyn.org These can then be converted to the corresponding 3-hydroxypropanoate esters and subsequently acylated. The choice of alcohol in the solvolysis step determines the final ester group. For example, using methanol yields a methyl ester, while ethanol produces the ethyl ester. orgsyn.org

Table 1: Examples of Alkyl 3-(acetyloxy)propanoate Derivatives

Derivative Name Alcohol Reactant Resulting Ester Moiety
Mthis compound Methanol -COOCH₃
Propyl 3-(acetyloxy)propanoate n-Propanol -COOCH₂CH₂CH₃
Isopropyl 3-(acetyloxy)propanoate Isopropanol -COOCH(CH₃)₂
Butyl 3-(acetyloxy)propanoate n-Butanol -COOCH₂CH₂CH₂CH₃

Variations in the Acetyloxy Group and its Position on the Propanoate Chain

Modification of the acyloxy group and its location on the propanoate backbone provides another avenue for creating analogues with diverse properties. The acetyl group can be replaced by other acyl groups through the acylation of a 3-hydroxypropanoate ester precursor. Ethyl 3-hydroxypropanoate can be reacted with various acyl chlorides or anhydrides (e.g., propionyl chloride, butyryl chloride) in the presence of a base to yield the corresponding ethyl 3-(propionyloxy)propanoate or ethyl 3-(butyryloxy)propanoate. This strategy allows for the introduction of longer or more complex acyl chains, which can significantly impact the molecule's lipophilicity and steric profile. nih.gov

The position of the acyloxy group can also be altered. While the title compound has the substituent at the 3-position, synthesis of the 2-position isomer, ethyl 2-(acetyloxy)propanoate, can be achieved starting from ethyl lactate (B86563) (ethyl 2-hydroxypropanoate). Acetylation of ethyl lactate using acetic anhydride (B1165640) or acetyl chloride would yield the desired 2-substituted isomer. The synthesis of precursors with different substitution patterns, such as methyl 3-hydroxy-2,2-dimethylpropanoate, allows for the creation of derivatives with acyloxy groups on a more sterically hindered backbone. rsc.org

Table 2: Acyloxy and Positional Analogues

Compound Name Acyl Group Position of Acyloxy Group
Ethyl 3-(propionyloxy)propanoate Propionyl 3
Ethyl 3-(butyryloxy)propanoate Butyryl 3
Ethyl 2-(acetyloxy)propanoate Acetyl 2
Methyl 3-(acetyloxy)-2,2-dimethylpropanoate Acetyl 3

Introduction of Chirality and Stereoselective Synthesis of Enantiomers

The introduction of a chiral center into the propanoate structure opens up possibilities for developing stereoselective compounds, which is of paramount importance in pharmacology and materials science. A stereocenter can be created at the C2 or C3 position of the propanoate chain. The synthesis of enantiomerically pure or enriched compounds requires stereoselective methods.

One effective strategy is the asymmetric hydrogenation of β-ketoesters. For example, the asymmetric transfer hydrogenation of β-ketoesters using Ru(II) complexes as catalysts can produce chiral 3-aryl-3-hydroxypropanoic esters with high enantiomeric excess (ee), often exceeding 98%. irb.hrnih.gov These chiral hydroxy esters can then be acylated to yield the final chiral 3-(acetyloxy)propanoate derivatives without compromising the enantiomeric purity. irb.hr

Another approach is the kinetic resolution of a racemic mixture of β-hydroxy esters. This can be accomplished using chiral catalysts, such as planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives, which selectively acylate one enantiomer at a much faster rate than the other. mdpi.com This leaves the unreacted enantiomer of the β-hydroxy ester in high enantiomeric purity.

Furthermore, the addition of chiral alcohols to ketenes can generate enantiomerically enriched aryl propionic acid esters. nih.gov This method relies on 1,4-asymmetric induction and can achieve very high diastereomeric and enantiomeric ratios. nih.gov Biocatalytic methods, employing enzymes like enoate reductases, have also been used for the asymmetric bioreduction of acrylate (B77674) derivatives to furnish (R)-configured methyl 3-hydroxy-2-methylpropionate products in up to >99% ee. researchgate.net

Table 3: Methods for Stereoselective Synthesis of Chiral Propanoates

Method Key Reagents/Catalysts Typical Outcome Reference
Asymmetric Transfer Hydrogenation Ru(II) complexes, β-ketoesters Chiral 3-hydroxypropanoates (>98% ee) irb.hrnih.gov
Kinetic Resolution Planar-chiral DMAP catalyst, racemic β-hydroxy esters Enantiopure β-hydroxy esters (>99% ee) mdpi.com
Addition to Ketenes Chiral alcohols, ketenes Enantiomerically enriched propionic esters nih.gov
Biocatalytic Reduction Enoate reductases, acrylate derivatives (R)-3-hydroxy-2-methylpropanoates (>99% ee) researchgate.net

Incorporation into Hybrid Molecular Systems

Propanoate derivatives, including this compound, can serve as linkers or promoieties in the design of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body. Ester-based prodrugs are common, as esterases are ubiquitous in the body and can hydrolyze the ester bond to release the active drug. nih.govscirp.org

The propanoate moiety can be used to mask polar functional groups, such as hydroxyl or carboxyl groups, on a biologically active molecule. This can improve the drug's lipophilicity, membrane permeability, and oral bioavailability. For instance, propionate (B1217596) and butyrate (B1204436) esters of the anticancer drug camptothecin (B557342) have been synthesized and shown to act as prodrugs. nih.gov These ester derivatives are less active than the parent drug but are hydrolyzed in the body to release the active camptothecin. nih.gov

In more complex systems, propanoate-derived structures can be part of a self-immolative linker. researchgate.netotago.ac.nz In this design, an initial triggering event (e.g., enzymatic cleavage) initiates a cascade of electronic rearrangements that ultimately leads to the release of the active drug. The stability and cleavage kinetics of the ester bond can be tuned by modifying the structure of the propanoate linker.

Table 4: Examples of Propanoate-based Prodrug Strategies

Parent Drug Linker/Promoiety Purpose
Camptothecin Propionate ester Improve drug delivery and act as a prodrug
9-Nitrocamptothecin Butyrate ester Function as a prodrug with potential for improved therapeutic index
Various alcohols/phenols Acetate-containing self-immolative linker Triggered release of the active hydroxyl/phenolic drug

Organometallic chemistry involves compounds with at least one bond between a carbon atom and a metal. wikipedia.org Organic molecules containing heteroatoms like oxygen, such as carboxylate esters, can act as ligands, coordinating to a metal center to form stable complexes. researchgate.net While a direct metal-carbon bond may not be formed, these are often studied within the broader field of organometallic chemistry.

Propanoate derivatives can function as ligands for transition metals. The carbonyl oxygen atoms of the ester and the acetyloxy groups possess lone pairs of electrons that can be donated to a vacant orbital of a metal ion, forming a coordination complex. The specific mode of coordination can vary, with the propanoate potentially acting as a monodentate or a bidentate ligand, where it "bites" the metal center at two points.

The synthesis of such complexes typically involves reacting a metal salt (e.g., a chloride or nitrate (B79036) of copper, nickel, or cobalt) with the propanoate ligand in a suitable solvent. science.gov The resulting organometallic complexes can exhibit interesting catalytic, magnetic, or optical properties, depending on the nature of the metal and the ligand sphere. For example, transition metal complexes are widely used as catalysts in a variety of organic transformations. wikipedia.orgnih.gov Incorporating a chiral propanoate ligand could lead to the development of new asymmetric catalysts.

Synthesis of Heterocyclic Compounds Derived from Propanoate Precursors

Propanoate derivatives, particularly β-keto esters, are valuable precursors for the synthesis of a wide range of heterocyclic compounds. These reactions often involve cyclocondensation, where the propanoate derivative provides a three-carbon backbone that is incorporated into the new ring system.

A prominent example is the Knorr pyrazole (B372694) synthesis, where a β-keto ester reacts with a hydrazine (B178648) derivative. nih.gov The reaction between ethyl 3-oxobutanoate (a close analogue of the title compound's precursor) and hydrazine hydrate, for example, leads to the formation of a pyrazolone (B3327878) ring. This method is highly versatile, allowing for the synthesis of a diverse array of substituted pyrazoles by varying the β-keto ester and the hydrazine component. beilstein-journals.orgresearchgate.netnih.gov

Similarly, pyrimidine (B1678525) derivatives can be synthesized from propanoate-derived precursors. The Biginelli reaction, for instance, is a one-pot multicomponent reaction that can use a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. Other synthetic routes to pyrimidines also utilize β-dicarbonyl compounds, which can be derived from propanoates, to construct the pyrimidine ring. organic-chemistry.orgmicrobenotes.comcreative-proteomics.com These heterocyclic systems form the core of many pharmaceutically important molecules.

Table 5: Heterocycles from Propanoate Precursors

Precursor Type Reactant(s) Heterocyclic Product
β-Keto ester Hydrazine derivative Pyrazole / Pyrazolone
β-Keto ester Aldehyde, Urea/Thiourea Dihydropyrimidinone
Enamine from β-keto ester Orthoformate, Ammonium acetate (B1210297) Pyrimidine

Green Chemistry and Sustainable Approaches in the Context of Ethyl 3 Acetyloxy Propanoate

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and pose health risks. Solvent-free synthesis, where the reaction medium consists solely of the reactants and catalyst, offers a significant step towards this goal. mdpi.comresearchgate.net This approach not to only lessens the environmental burden but can also lead to higher volumetric productivity and simplified downstream processing. mdpi.com

In the context of ester synthesis, solvent-free systems are particularly advantageous. mdpi.com For the production of Ethyl 3-(acetyloxy)propanoate, a solvent-free approach would involve the direct reaction of the precursors, likely 3-hydroxypropanoic acid or its ethyl ester with an acetylating agent, in the presence of a suitable catalyst. The benefits of such a system include:

Reduced Waste: Elimination of solvent recovery and disposal steps minimizes waste generation. wjarr.com

Increased Efficiency: Higher concentrations of reactants can lead to faster reaction rates.

Lower Costs: Savings on the purchase and handling of solvents contribute to a more economical process.

Microwave irradiation can be a valuable tool in solvent-free synthesis, as it can accelerate reaction rates and reduce synthesis time through localized superheating. researchgate.net

Use of Alternative Solvents (e.g., Deep Eutectic Solvents, aqueous media)

When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives to traditional organic solvents. wjarr.com For the synthesis of this compound, deep eutectic solvents (DESs) and aqueous media present promising options.

Deep Eutectic Solvents (DESs):

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com They are often biodegradable, have low toxicity, and can be prepared from renewable resources. mdpi.com In biocatalytic processes, DESs can enhance enzyme stability and activity. mdpi.com For lipase-catalyzed esterification, the choice of DES components is crucial, with studies showing that both hydrophilic and hydrophobic DESs can be effective depending on the specific lipase (B570770) and substrates. mdpi.com For instance, a DES could be designed to act as both the solvent and one of the reactants, further improving the process efficiency. researchgate.net

Aqueous Media:

While traditionally considered unsuitable for ester synthesis due to the potential for hydrolysis, recent research has shown that lipase-catalyzed esterification can be successfully carried out in aqueous media. scielo.br The key is to control the water activity and select a lipase that favors synthesis over hydrolysis under the given conditions. researchgate.net The use of aqueous media is highly desirable from a green chemistry perspective due to the low cost, non-toxicity, and non-flammability of water. The mechanism in aqueous systems is often hydrophobicity-dependent, with the lipase preferentially utilizing more hydrophobic substrates for esterification. researchgate.net

Biocatalysis for Reduced Environmental Impact

The use of enzymes as catalysts offers a powerful green alternative to conventional chemical catalysts. Lipases, in particular, are widely used for ester synthesis due to their mild reaction conditions, high specificity, and biodegradability. mdpi.comtandfonline.com

Key Advantages of Biocatalysis:

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption. tandfonline.com

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer byproducts. tandfonline.com

Reduced Waste: The high selectivity minimizes the formation of unwanted side products, simplifying purification and reducing waste.

For the synthesis of this compound, a lipase could be employed to catalyze the esterification of a 3-hydroxypropanoate precursor followed by acetylation, or a transesterification reaction. The choice of lipase is critical, with enzymes from sources like Candida antarctica (often immobilized as Novozym 435) being particularly effective for a wide range of esterifications. mdpi.commdpi.com Immobilization of the lipase on a solid support is a common strategy to improve its stability and facilitate its recovery and reuse, further enhancing the sustainability of the process. mdpi.com

Table 1: Comparison of Catalytic Systems for Ester Synthesis

Catalyst TypeOperating ConditionsAdvantagesDisadvantages
Homogeneous Acid Catalysts (e.g., H₂SO₄)High temperature, often high pressureFast reaction ratesCorrosive, difficult to separate, generates waste
Heterogeneous Solid Acid CatalystsHigh temperatureEasily separable, reusableCan be less active than homogeneous catalysts
Biocatalysts (e.g., Lipases)Mild temperature and pressureHigh selectivity, biodegradable, low energy consumptionCan be more expensive, sensitive to conditions

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

A plausible synthesis of this compound could involve the reaction of ethyl 3-hydroxypropanoate with acetic anhydride (B1165640).

Reaction: Ethyl 3-hydroxypropanoate + Acetic Anhydride → this compound + Acetic Acid

Atom Economy Calculation:

Molecular Weight of this compound (Desired Product): 160.17 g/mol

Molecular Weight of Ethyl 3-hydroxypropanoate: 118.13 g/mol

Molecular Weight of Acetic Anhydride: 102.09 g/mol

Molecular Weight of Acetic Acid (Byproduct): 60.05 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (160.17 / (118.13 + 102.09)) x 100 ≈ 72.7%

This calculation shows that a significant portion of the reactant atoms are incorporated into the desired product. However, the formation of acetic acid as a byproduct reduces the atom economy from an ideal 100%. Strategies to improve this could involve finding a use for the acetic acid byproduct or designing an alternative synthesis route with higher atom economy, such as an addition reaction.

Beyond atom economy, broader waste minimization strategies are crucial. jchr.org These include:

Source Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation. jchr.org

Recycling: Recovering and reusing unreacted starting materials and catalysts. organic-chemistry.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources.

Design of Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical manufacturing. organic-chemistry.org For the synthesis of this compound, designing recyclable catalytic systems is essential for minimizing waste and reducing costs.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous because they can be easily separated from the reaction mixture by filtration. mdpi.com This simplifies product purification and allows for the catalyst to be reused in subsequent batches. mdpi.com Examples of heterogeneous catalysts that could be adapted for this synthesis include:

Solid Acid Catalysts: Materials like sulfonated resins (e.g., Amberlyst-15) or metal oxides can catalyze esterification and transesterification reactions. researchgate.net

Immobilized Biocatalysts: As mentioned previously, immobilizing enzymes like lipases on solid supports renders them easily recyclable. mdpi.com

Analytical Method Development for Ethyl 3 Acetyloxy Propanoate in Research Matrices

Chromatographic Method Optimization for Purity and Quantification

The accurate quantification and purity assessment of Ethyl 3-(acetyloxy)propanoate are critical in research applications. Optimization of chromatographic methods, including both Gas Chromatography (GC) and Liquid Chromatography (LC), is essential for achieving reliable and reproducible results.

Gas Chromatography (GC) Method Development

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a robust technique for the analysis of volatile compounds like this compound. Method development focuses on selecting the appropriate column, carrier gas, and temperature programming to achieve optimal separation from starting materials, byproducts, and regioisomers such as ethyl methyl succinate. nih.govresearchgate.net

A successful method for the analysis of this compound has been developed using a non-polar capillary column, which separates compounds based on their boiling points and polarity. nih.gov The use of a mass spectrometer detector allows for definitive identification of the compound based on its mass spectrum. Research findings have detailed specific parameters for such a method. nih.gov

ParameterCondition
InstrumentationShimadzu GCMS-QP2020 NX
ColumnSH-I-5MS (30 m × 0.25 mm × 0.25 μm)
Carrier GasHelium
Flow Rate1.85 mL/min
Injector Temperature250 °C
DetectorSingle Quadrupole Mass Spectrometer

Liquid Chromatography (LC) Method Development

For analyses where derivatization is not desirable or for integration with certain biological matrices, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. Method development for this compound often employs reverse-phase chromatography.

An analytical method based on LC-MS technology has been established for the semi-quantitative analysis of products from biocatalytic synthesis, including this compound. europa.eu This approach allows for rapid analysis, which is particularly useful for high-throughput screening of enzyme mutant libraries. europa.eu Optimization of the mobile phase composition and flow rate is crucial for efficient separation. europa.eu

ParameterCondition
InstrumentationAgilent 1200 system with G1956B-MS-module
ColumnReverse Phase XB-C18
Mobile PhaseOptimized composition (specifics vary by application)
Flow Rate1.5 mL/min
DetectorIon Trap Mass Spectrometer with ESI

Validation of Spectroscopic Analytical Protocols

Spectroscopic methods are indispensable for the structural confirmation of this compound. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise molecular structure.

In research involving the synthesis of this compound, product identity is confirmed through these spectroscopic techniques. nih.goveuropa.eu Mass spectra obtained from GC-MS analysis reveal the characteristic fragmentation pattern of the ester, confirming its identity in complex reaction mixtures. nih.govresearchgate.net Following initial identification by mass spectrometry, structural analysis is often finalized using NMR spectroscopy to provide unambiguous confirmation of the compound's structure. europa.eu

Methodologies for Detection and Characterization in Complex Research Mixtures

The detection of this compound in complex matrices, such as fermentation broths or biocatalytic reaction mixtures, requires highly selective and sensitive analytical methods. GC-MS is a frequently employed technique for this purpose due to its excellent resolving power and the structural information provided by the mass spectrometer. nih.govresearchgate.net

A typical workflow for analyzing this compound in a research mixture involves sample preparation followed by instrumental analysis. The sample preparation step is designed to isolate the analyte from interfering matrix components. A common procedure includes:

Stopping the reaction and extracting the product. nih.gov

Using an organic solvent like methyl tert-butyl ether (MTBE) for extraction. nih.gov

Drying the organic phase with a drying agent such as magnesium sulfate (B86663) (MgSO₄). nih.gov

Diluting the sample to an appropriate concentration before injection into the GC-MS system. nih.gov

This methodology has been successfully applied to distinguish and quantify this compound from its regioisomeric byproduct, ethyl methyl succinate, in a biocatalytic process. nih.govresearchgate.net

Techniques for Monitoring Reaction Progress and Product Formation

Monitoring the progress of a chemical or biocatalytic reaction is crucial for process optimization and understanding reaction kinetics. The formation of this compound can be tracked over time using the chromatographic methods described previously.

In biocatalytic studies, time-course reactions are monitored by taking samples at regular intervals (e.g., every 3 hours) and analyzing them via GC-MS to quantify substrate conversion and product formation. nih.gov This provides direct evidence of the reaction's progress and yield over time. nih.gov

Alternatively, indirect methods can be employed. In enzymatic reactions requiring a cofactor like NADPH, the reaction progress can be monitored spectrophotometrically by following the consumption of NADPH at a wavelength of 340 nm. nih.gov This provides a continuous, real-time measure of enzyme activity, which correlates with product formation. nih.gov

Conclusion and Outlook for Future Research on Ethyl 3 Acetyloxy Propanoate

Summary of Current Academic Understanding

Direct academic understanding of Ethyl 3-(acetyloxy)propanoate is limited, as there are no comprehensive studies detailing its synthesis, properties, or applications. Its existence is noted in chemical databases, but it is often overshadowed by its precursors or isomers, such as ethyl 3-hydroxypropanoate and ethyl 2-acetyloxypropanoate.

Current knowledge is therefore inferential, based on the well-established chemistry of esters. It can be characterized as a derivative of 3-hydroxypropionic acid (3-HP), a significant bio-based platform chemical. The academic consensus on related compounds suggests that this compound would be a liquid at room temperature with moderate polarity, soluble in common organic solvents. Its key chemical features would be the two ester groups, which represent sites for potential hydrolysis under acidic or basic conditions to yield ethanol (B145695), acetic acid, and 3-hydroxypropionic acid.

Identified Challenges and Opportunities in Synthetic Methodology

As dedicated synthetic routes are not published, the synthesis of this compound presents both challenges and opportunities based on analogous reactions.

Plausible Synthetic Routes:

Two-Step Synthesis from Ethyl 3-hydroxypropanoate: The most direct route would involve the acetylation of commercially available ethyl 3-hydroxypropanoate. This could be achieved using common acetylating agents.

Esterification of 3-Acetoxypropanoic Acid: Another route involves the synthesis of 3-acetoxypropanoic acid first, followed by its esterification with ethanol, typically under acidic catalysis (e.g., Fischer esterification).

Challenges:

Purification: The presence of two ester groups with similar reactivity can lead to challenges in purification, requiring careful chromatographic separation or fractional distillation to remove starting materials and byproducts.

Side Reactions: In the esterification of 3-acetoxypropanoic acid, harsh acidic conditions could potentially lead to transesterification or hydrolysis of the acetyl group.

Catalyst Selection: Developing a selective and efficient catalyst that minimizes side reactions and is easily separable and reusable remains a key challenge for scaling up production.

Opportunities:

Enzymatic Synthesis: The use of lipases or other esterases could offer a highly selective and mild route for either the acetylation step or the final esterification, presenting an opportunity for green chemistry.

Flow Chemistry: Continuous flow reactors could provide better control over reaction temperature, time, and stoichiometry, potentially improving yield and purity while minimizing byproduct formation.

Prospects for Advanced Spectroscopic and Computational Studies

The absence of published data presents a clear opportunity for fundamental characterization of this compound.

Spectroscopic Analysis:

Detailed spectroscopic studies are needed to create a definitive reference database for this compound.

NMR Spectroscopy (¹H and ¹³C): Would be essential for unambiguous structural confirmation. The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the two methylene (B1212753) groups of the propanoate backbone, with characteristic chemical shifts indicating their positions relative to the ester functionalities.

Infrared (IR) Spectroscopy: Would clearly show two distinct carbonyl (C=O) stretching bands corresponding to the propanoate and acetate (B1210297) ester groups, likely in the 1730-1750 cm⁻¹ region.

Mass Spectrometry (MS): Would determine the exact molecular weight and provide a characteristic fragmentation pattern useful for identification in complex mixtures.

Computational Studies:

Density Functional Theory (DFT): Computational models could predict the molecule's conformational landscape, vibrational frequencies (to compare with experimental IR spectra), and electronic properties.

Molecular Dynamics (MD): Simulations could be used to predict physical properties such as boiling point, density, and viscosity, providing valuable data in the absence of extensive experimental measurements.

Emerging Applications in Interdisciplinary Scientific Fields

While no applications are currently documented, the bifunctional nature of this compound allows for speculation on its potential uses.

Potential Applications:

Specialty Solvent: Its structure suggests it could be a specialty solvent with a unique polarity profile, potentially useful in formulations for coatings, inks, or cleaning agents where specific evaporation rates and solvency are required.

Monomer for Polyesters: Following de-acetylation to form ethyl 3-hydroxypropanoate, it could serve as a masked monomer for the synthesis of poly(3-hydroxypropionate), a biodegradable polymer. The acetyl group could act as a protecting group during other chemical transformations.

Chemical Intermediate: It could serve as a building block in organic synthesis for pharmaceuticals or agrochemicals, where the differential reactivity of the two ester groups could be exploited.

Flavor and Fragrance Component: Many simple esters are used as flavoring agents. The specific sensory profile of this compound is unknown but could be of interest to the food and fragrance industry.

Strategic Directions for Sustainable Chemical Development

The development of this compound could align with modern principles of sustainable chemistry.

Bio-based Feedstocks: The primary precursor, 3-hydroxypropionic acid, is a well-known platform chemical that can be produced via the fermentation of renewable resources like glycerol (B35011) or sugars. Utilizing bio-based 3-HP, ethanol, and acetic acid would allow for the synthesis of a fully renewable final product.

Green Catalysis: Future research should focus on employing heterogeneous catalysts or enzymes for its synthesis. These catalysts are often more environmentally friendly, reducing waste and allowing for easier product separation and catalyst recycling compared to traditional homogeneous acid catalysts.

Atom Economy: Synthetic routes should be optimized to maximize atom economy, minimizing the formation of byproducts. The direct acetylation of ethyl 3-hydroxypropanoate, for example, is a high atom-economy reaction.

Biodegradability: As an ester, it is anticipated to be biodegradable. Studies to confirm its environmental fate and low ecotoxicity would be crucial for its adoption as a green solvent or chemical intermediate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(acetyloxy)propanoate, and how do reaction conditions influence yield and purity?

  • Methodology : this compound is typically synthesized via esterification or transesterification reactions. For example, a modified procedure involves reacting 3-hydroxypropanoic acid with acetyl chloride in the presence of ethyl alcohol and a catalytic acid (e.g., sulfuric acid). Reaction conditions such as temperature (70–90°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios significantly impact yield. Purification via flash chromatography (hexane/ethyl acetate gradients) or distillation is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or NMR to avoid over-acetylation. Impurities like unreacted starting materials or diacetylated byproducts can arise if stoichiometry is miscalculated.

Q. How can spectroscopic techniques (NMR, IR, GC-MS) characterize this compound and its derivatives?

  • Analytical Workflow :

  • <sup>1</sup>H NMR : Identify ester protons (δ 4.1–4.3 ppm, quartet) and acetyl methyl groups (δ 2.1 ppm, singlet) .
  • IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and acetate C-O at 1240 cm⁻¹ .
  • GC-MS : Use splitless injection with a polar column (e.g., DB-5) to detect molecular ion peaks (e.g., m/z 174 for the parent compound) and fragmentation patterns .
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve ambiguities in overlapping signals.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in metal-catalyzed cross-coupling reactions?

  • Catalytic Systems : Palladium or nickel catalysts facilitate Suzuki-Miyaura couplings involving the acetyloxy group. For instance, the compound’s acetyloxy moiety can act as a directing group in C–H activation reactions, enabling regioselective functionalization .
  • Kinetic Studies : Use in situ <sup>31</sup>P NMR to monitor ligand-metal interactions. Optimize catalyst loading (1–5 mol%) and solvent polarity (e.g., DMF vs. THF) to minimize side reactions like β-hydride elimination .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous environments?

  • Degradation Pathways : Hydrolysis of the acetyloxy group occurs under basic conditions (pH > 9), yielding 3-hydroxypropanoic acid. In acidic media (pH < 3), ester cleavage dominates.
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life under storage conditions (20°C, dry) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies between theoretical and observed <sup>13</sup>C NMR shifts (e.g., carbonyl carbons) may arise from conformational flexibility or solvent effects.
  • Resolution :

Compare experimental data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-311+G(d,p)).

Use HSQC and HMBC NMR to assign ambiguous signals through <sup>1</sup>H-<sup>13</sup>C correlations .

Applications in Research

Q. How is this compound utilized in lignin depolymerization studies?

  • Role in Lignin Valorization : The compound serves as a model for reductive stabilization of lignin-derived monomers. In metal-catalyzed solvolysis (e.g., Ru/C in ethanol), it mimics the hydrogenolysis of β-O-4 linkages, preventing repolymerization via acetylation of reactive hydroxyl groups .
  • Analytical Workflow :

StepTechniqueKey Observations
1GC-FID/MSQuantify monomer yields (e.g., dihydroconiferyl alcohol derivatives)
2HSQC NMRTrack lignin subunit degradation (e.g., loss of β-O-4 cross-peaks)

Q. What synthetic modifications enhance the bioactivity of this compound in enzyme inhibition assays?

  • Derivatization Strategies :

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) at the β-position to increase electrophilicity for covalent enzyme inhibition .
  • Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity and cell permeability .
    • Biological Testing : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like hydrolases .

Methodological Challenges

Q. How to optimize reaction conditions for large-scale synthesis without compromising regioselectivity?

  • Scale-Up Protocol :

  • Use flow chemistry to maintain precise temperature control (ΔT ± 2°C) and reduce batch variability.
  • Employ in-line FTIR for real-time monitoring of acetyloxy group incorporation .
    • Pitfalls : Exothermic esterification requires jacketed reactors to prevent thermal runaway.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.